molecular formula C23H16FNO3 B2770106 2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923687-44-9

2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2770106
CAS No.: 923687-44-9
M. Wt: 373.383
InChI Key: QOTYYTNXFJBBLT-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoro group, a chromenyl moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction between 7-amino-4-methyl-2H-chromen-2-one and a fluoro-substituted benzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The chromenyl moiety can intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the fluoro group can enhance the compound’s binding affinity to certain enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its specific combination of a fluoro group, chromenyl moiety, and methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-6-8-15(9-7-14)22-13-20(26)18-12-16(10-11-21(18)28-22)25-23(27)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTYYTNXFJBBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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